molecular formula C22H29ClO6 B1232876 (+)-15-epi Cloprostenol CAS No. 40665-93-8

(+)-15-epi Cloprostenol

Cat. No.: B1232876
CAS No.: 40665-93-8
M. Wt: 424.9 g/mol
InChI Key: VJGGHXVGBSZVMZ-ZMFQUMIGSA-N
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Description

  • Preparation Methods

    • Synthetic routes for (+)-15-epi Cloprostenol involve chemical transformations.
    • Industrial production methods typically include multistep processes with specific reaction conditions.
    • Unfortunately, detailed synthetic procedures are not readily available in the sources I found.
  • Chemical Reactions Analysis

    • (+)-15-epi Cloprostenol undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly specified in the available information.
    • Major products formed from these reactions are essential for further research.
  • Scientific Research Applications

  • Mechanism of Action

  • Comparison with Similar Compounds

    • (+)-15-epi Cloprostenol is unique due to its high biological activity.
    • Similar compounds include other PGF₂α analogs, but none match its potency.

    Properties

    CAS No.

    40665-93-8

    Molecular Formula

    C22H29ClO6

    Molecular Weight

    424.9 g/mol

    IUPAC Name

    (Z)-7-[(1R,2R,3S,5S)-2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

    InChI

    InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16?,18-,19-,20+,21+/m1/s1

    InChI Key

    VJGGHXVGBSZVMZ-ZMFQUMIGSA-N

    SMILES

    C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

    Isomeric SMILES

    C1[C@@H]([C@@H]([C@H]([C@H]1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O

    Canonical SMILES

    C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

    Synonyms

    16-(3-chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha
    16-CPOTN-PGF2 alpha

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    (+)-15-epi Cloprostenol

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